PIM1/2 Kinase Inhibitor VI

Description

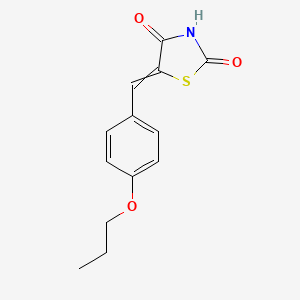

Table 1: Core Structural Features of PIM1/2 Kinase Inhibitor VI

| Feature | Description |

|---|---|

| Core heterocycle | 1,3-thiazolidine-2,4-dione |

| Substituent position | C5 of the thiazolidinedione ring |

| Benzylidene group | (4-propoxyphenyl)methylene with (E)-configuration |

| Functional groups | Two ketone groups (C2 and C4), one secondary amine (N1), one sulfide (S3) |

The structural classification emphasizes the compound’s role as a ATP-competitive kinase inhibitor , where the planar benzylidene-thiazolidinedione system mimics the purine ring of ATP, enabling selective binding to the kinase’s active site.

Properties

IUPAC Name |

5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)8-11-12(15)14-13(16)18-11/h3-6,8H,2,7H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWOSXZUTXXXQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Components

Catalysts and Solvents

Reaction Mechanism and Optimization

Knoevenagel Condensation Pathway

Stereochemical Control

The Z-isomer predominates due to steric hindrance from the propoxy group, favoring the less crowded transition state.

Yield Optimization Strategies

- Combine 4-propoxybenzaldehyde (1.0 eq) and thiazolidine-2,4-dione (1.1 eq) in ethanol.

- Add piperidine (15 mol%) and reflux at 85°C for 5 hours.

- Cool, filter, and recrystallize from ethanol to obtain the Z-isomer (78% yield).

Advanced Synthetic Approaches

Green Chemistry Methods

Sequential Knoevenagel-Cyclization

In cases requiring fused-ring systems, Sc(OTf)₃ promotes cyclization post-condensation (e.g., indene derivatives).

Purification and Characterization

Isolation Techniques

Analytical Data

| Technique | Key Findings | Source |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.71 (s, 1H, CH=), 4.01 (t, 2H, OCH₂) | |

| HPLC | Purity >98% (C18, acetonitrile/water) | |

| MS (ESI) | m/z 263.06 [M-H]⁻ |

Industrial-Scale Considerations

Process Challenges

Cost Analysis

| Component | Cost Contribution | Mitigation Strategy |

|---|---|---|

| 4-Propoxybenzaldehyde | 45% | In-house synthesis from phenol |

| Thiazolidine-2,4-dione | 30% | Bulk procurement contracts |

| Solvent Waste | 15% | DES or solvent recycling |

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Traditional (Piperidine) | 78–82 | 95–98 | Moderate (solvent use) |

| DES-Assisted | 85–90 | 97–99 | Low (recyclable) |

| Mechanochemical | 80–84 | 96–98 | Very Low |

Chemical Reactions Analysis

Types of Reactions: PIM1/2 Kinase Inhibitor VI primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving PIM1/2 Kinase Inhibitor VI include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of PIM1/2 Kinase Inhibitor VI depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

PIM1/2 Kinase Inhibitor VI has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the role of PIM kinases in tumor progression and resistance to therapy. The compound has shown antitumor activity in various cancer cell lines and animal models, making it a promising candidate for developing new cancer therapies .

In addition to its use in cancer research, PIM1/2 Kinase Inhibitor VI is also employed in studies related to cellular metabolism, proliferation, and survival. Its ability to inhibit PIM kinases makes it a valuable tool for investigating the molecular mechanisms underlying these processes .

Mechanism of Action

PIM1/2 Kinase Inhibitor VI exerts its effects by competitively inhibiting the ATP-binding sites of PIM1 and PIM2 kinases. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that promote cell survival, proliferation, and tumor growth . The compound also inhibits DYRK1α kinase, further contributing to its antitumor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Biochemical Comparisons

The table below summarizes key biochemical and cellular data for PIM1/2 Kinase Inhibitor VI and analogous compounds:

Mechanistic and Functional Differences

Selectivity :

- PIM1/2 Inhibitor VI has superior selectivity for PIM2 over PIM1 compared to SMI-4a , which shows stronger anti-proliferative effects in PC3 cells (IC₅₀ = 17 µM vs. 48 µM) .

- INCB053914 and AZD1208 are pan-PIM inhibitors with broader activity against PIM1/2/3 but lack the DYRK1α inhibition seen in Inhibitor VI .

- Off-Target Effects: Quercetagetin induced cytotoxicity in PIM-negative OCI-Ly19 cells, suggesting non-PIM-mediated mechanisms . SGI-1776 inhibits FLT3 and cyclin-dependent kinases (CDKs), reducing its specificity for PIM kinases .

- Kinase-Independent Roles: Studies on AZD1208 revealed that PIM2 knockdown enhances its anti-proliferative effects, implying that PIM kinases may have kinase-independent oncogenic roles in NHL .

Preclinical and Clinical Relevance

- PIM1/2 Inhibitor VI has shown moderate efficacy in prostate cancer models but requires high concentrations (40–50 µM) to reduce cell proliferation in lymphoma, raising concerns about off-target effects .

- INCB053914 and AZD1208 exhibit stronger preclinical activity in hematologic malignancies due to their pan-PIM inhibition and kinase-independent pathway modulation .

Key Findings and Limitations

- Strengths :

- Inhibitor VI’s high PIM2 selectivity makes it a valuable tool for studying PIM2-specific signaling.

- Unlike pan-PIM inhibitors, it avoids confounding effects from PIM3 inhibition.

- Limitations: Anti-proliferative effects in NHL models occur at supraphysiological doses (40 µM), suggesting off-target activity . Limited in vivo data compared to AZD1208 or INCB053914.

Biological Activity

PIM1/2 Kinase Inhibitor VI, also known as (Z)-5-(4-Propoxybenzylidene)thiazolidine-2,4-dione and CAS 587852-28-6, is a small molecule inhibitor that targets the PIM family of serine/threonine kinases, specifically PIM1 and PIM2. These kinases play crucial roles in cell proliferation, survival, and drug resistance, making them significant targets in cancer therapy. This article explores the biological activity of PIM1/2 Kinase Inhibitor VI, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

PIM kinases are involved in multiple signaling pathways that regulate cell cycle progression and apoptosis. They are known to phosphorylate key substrates such as BAD (Bcl-2-associated death promoter), which promotes cell survival by inhibiting apoptosis. The inhibition of PIM1/2 by compounds like PIM1/2 Kinase Inhibitor VI disrupts these pathways, leading to increased apoptosis in cancer cells.

Key Mechanisms:

- Inhibition of Cell Survival : By blocking the phosphorylation of BAD, PIM1/2 inhibitors promote apoptotic signaling.

- Cell Cycle Regulation : PIM kinases modulate the activity of cell cycle regulators such as p27^Kip1, impacting G1/S transition and overall cell proliferation.

Efficacy in Cancer Models

Research has demonstrated the antitumor activity of PIM1/2 Kinase Inhibitor VI across various cancer types. For instance, studies have shown that this inhibitor effectively reduces cell viability and induces apoptosis in breast cancer cell lines such as MDA-MB-231 and MCF-7.

Case Studies:

-

Breast Cancer Cell Lines :

- Cell Lines Tested : MDA-MB-231, MCF-7, SK-BR-3

- Findings : Significant reduction in cell viability was observed with IC50 values indicating potency at low micromolar concentrations (approximately 1-5 μM).

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic rates, particularly in SK-BR-3 cells (up to 65% apoptosis at 20 μM after 48 hours) .

- Leukemia Models :

Research Findings

A comprehensive evaluation of the biological activity of PIM1/2 Kinase Inhibitor VI reveals several critical insights:

Q & A

Basic Research Questions

Q. What are the key biochemical properties of PIM1/2 Kinase Inhibitor VI (SMI-16a), and how do they inform experimental design?

- Answer : SMI-16a is a selective ATP-competitive inhibitor with IC50 values of 0.15 μM (PIM1) and 0.02 μM (PIM2) in biochemical assays, and 48 μM in PC3 cell viability assays . For dose-response experiments, use a concentration range spanning 0.01–100 μM to capture its potency gradient. Validate specificity via kinase profiling (e.g., against MEK1/2 or PIM3, where IC50 >20,000 nM ). Note its molecular weight (263.31 g/mol) and solubility in DMSO for stock preparation .

Q. How should researchers ensure inhibitor stability and activity during long-term studies?

- Answer : Store lyophilized SMI-16a at -20°C in anhydrous conditions to prevent hydrolysis. Post-reconstitution in solvents (e.g., DMSO), aliquot and freeze at -20°C ; avoid freeze-thaw cycles beyond 1 month . Confirm activity retention via periodic IC50 re-assays using recombinant PIM1/2 kinases.

Q. What in vitro models are validated for studying PIM1/2 Kinase Inhibitor VI’s efficacy?

- Answer : TNBC (triple-negative breast cancer) cell lines (e.g., MDA-MB-231) are preferred due to PIM1 overexpression linked to apoptosis resistance . Use proliferation assays (MTT/CellTiter-Glo) with 48-hour exposure to align with its PC3 cell IC50 (48 μM ). Include non-malignant cell lines (e.g., MCF-10A) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values across cell types?

- Answer : Discrepancies (e.g., 0.02 μM for PIM2 vs. 48 μM in PC3 cells) arise from cell permeability differences and off-target effects. Perform:

- Kinase activity assays (recombinant PIM2 vs. cellular lysates) to isolate direct inhibition .

- BH3 profiling to evaluate mitochondrial apoptosis modulation, which may explain reduced efficacy in intact cells .

- Metabolic stability tests (e.g., liver microsomes) to rule out rapid degradation in certain models .

Q. What experimental strategies validate PIM1/2 inhibition as the primary mechanism of observed phenotypes?

- Answer :

- Genetic knockdown : Compare SMI-16a effects with siRNA-mediated PIM1/2 silencing in the same model .

- Rescue experiments : Overexpress constitutively active PIM1/2 mutants to reverse inhibitor-induced phenotypes.

- Downstream target analysis : Quantify c-MYC, MCL1, and BCL2 expression via immunoblotting to confirm pathway suppression .

Q. How to design in vivo studies for PIM1/2 Kinase Inhibitor VI while addressing pharmacokinetic limitations?

- Answer :

- Dosing regimen : Optimize based on its short half-life (typical of small-molecule kinase inhibitors). Use twice-daily oral administration in xenograft models, referencing protocols for analogs like CX-6258 .

- Biomarker monitoring : Measure tumor PIM1/2 activity via immunohistochemistry (IHC) pre/post-treatment.

- Combination therapy : Co-administer with standard chemotherapy (e.g., paclitaxel) to exploit SMI-16a’s sensitization effects, as demonstrated in TNBC PDX models .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data with PIM1/2 inhibitors?

- Answer :

- Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC50 and Hill slopes.

- Apply ANOVA with post-hoc tests for multi-group comparisons (e.g., inhibitor vs. siRNA-treated groups).

- Use dynamic BH3 profiling data to correlate inhibitor concentration with mitochondrial priming .

Q. How to address variability in apoptosis assays when using PIM1/2 inhibitors?

- Answer : Variability often stems from cell-context-dependent PIM1/2 roles . Mitigate via:

- Time-course experiments (24–72 hours) to capture apoptosis kinetics.

- Multiparametric assays (e.g., Annexin V/PI staining combined with caspase-3 activation).

- Cross-validation with genetic knockdown to confirm apoptosis specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.